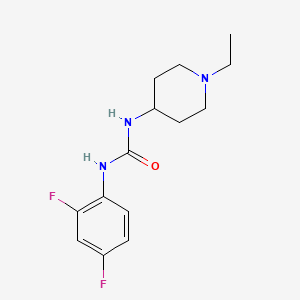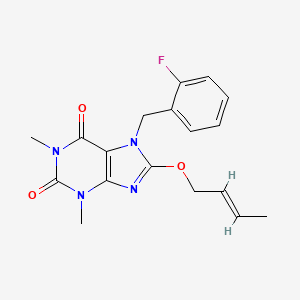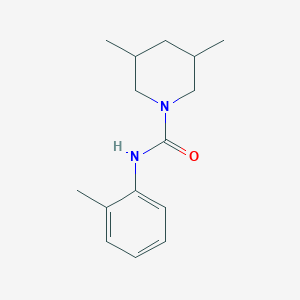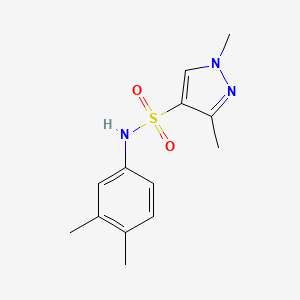
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. DFP-10825 has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC enzymes. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters, and play a key role in the regulation of cell signaling pathways. By inhibiting PKC activity, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can disrupt these signaling pathways and modulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In diabetes research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels by inhibiting PKC activity in insulin-sensitive tissues such as muscle and adipose tissue. In neurological research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which allows for precise modulation of cellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have off-target effects on other cellular signaling pathways, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic profiles. Another area of interest is the identification of specific PKC isoforms that are involved in disease pathogenesis, which could lead to the development of isoform-specific inhibitors. Additionally, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea and other PKC inhibitors may have potential applications in combination therapy with other drugs, such as chemotherapy agents or immunotherapies.
Synthesemethoden
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with ethyl isocyanate to form the corresponding urea intermediate, which is then reacted with 1-ethyl-4-piperidone to yield N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. The synthesis is typically carried out under controlled conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been extensively studied for its potential use as a therapeutic agent for various diseases. In cancer research, PKC inhibitors such as N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea have been shown to inhibit tumor growth and metastasis by blocking the activation of PKC signaling pathways. In diabetes research, PKC inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological research, PKC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-2-19-7-5-11(6-8-19)17-14(20)18-13-4-3-10(15)9-12(13)16/h3-4,9,11H,2,5-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYIDWCQOPHPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)


![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)